4-Methylumbelliferyl beta-D-mannopyranoside

Enzyme Assay Sensitivity β-Mannosidase Activity Fluorogenic Substrate

4-Methylumbelliferyl beta-D-mannopyranoside (4-MU-β-Man, CAS 67909-30-2) is a synthetic fluorogenic substrate designed for the quantitative detection of β-mannosidase (EC 3.2.1.25) activity. The compound consists of a β-D-mannopyranosyl group linked to a 4-methylumbelliferyl (4-MU) fluorophore.

Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
CAS No. 67909-30-2
Cat. No. B015296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl beta-D-mannopyranoside
CAS67909-30-2
Synonyms7-(β-D-mannopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one;  4-Methylumbelliferyl-β-D-mannoside; 
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1
InChIKeyYUDPTGPSBJVHCN-NZBFACKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl beta-D-mannopyranoside (CAS: 67909-30-2): A Fluorogenic Substrate for β-Mannosidase Activity


4-Methylumbelliferyl beta-D-mannopyranoside (4-MU-β-Man, CAS 67909-30-2) is a synthetic fluorogenic substrate designed for the quantitative detection of β-mannosidase (EC 3.2.1.25) activity . The compound consists of a β-D-mannopyranosyl group linked to a 4-methylumbelliferyl (4-MU) fluorophore. Upon enzymatic hydrolysis, the non-fluorescent substrate is cleaved, releasing the highly fluorescent 4-methylumbelliferone moiety, which can be measured fluorometrically . This detection principle enables highly sensitive, continuous, and quantitative enzyme assays across a wide range of biological systems, including tissue extracts and cell-free translation systems [1].

Why β-Mannosidase Substrate Selection is Not Interchangeable: Differentiating 4-MU-β-Man


While several fluorogenic and chromogenic substrates are available for glycosidase research, they are not interchangeable for β-mannosidase detection. The enzyme β-mannosidase exhibits strict specificity for the β-linked mannose moiety. Substituting 4-MU-β-Man with an α-linked analog, such as 4-methylumbelliferyl α-D-mannopyranoside (4-MU-α-Man), will not measure β-mannosidase activity but instead target α-mannosidases (EC 3.2.1.24) [1]. Similarly, substituting the mannose group with other sugars, such as glucose or galactose, as in 4-methylumbelliferyl β-D-glucopyranoside (4-MU-β-Glc) or 4-methylumbelliferyl β-D-galactopyranoside (4-MU-β-Gal), will target entirely different enzyme classes (β-glucosidases and β-galactosidases, respectively) [2]. Even among β-mannoside substrates, the choice of reporter group critically impacts assay sensitivity and detection limits, with fluorogenic 4-MU substrates demonstrating significantly greater sensitivity than chromogenic alternatives like p-nitrophenyl β-D-mannopyranoside (pNP-β-Man) [3].

Quantitative Differentiation: 4-Methylumbelliferyl beta-D-mannopyranoside vs. Key Comparators


Enhanced Sensitivity: 4-MU-β-Man vs. Chromogenic pNP-β-Man in β-Mannosidase Assays

In a direct comparative study of β-mannosidase activity in goat plasma, assays utilizing the fluorogenic substrate 4-MU-β-Man were found to be more sensitive than those using the chromogenic substrate p-nitrophenyl β-D-mannopyranoside (pNP-β-Man) [1]. Both substrates were deemed suitable for activity estimation, and the values obtained were similar, but the 4-MU-β-Man assay demonstrated superior sensitivity, enabling more reliable detection, particularly at lower enzyme concentrations [1].

Enzyme Assay Sensitivity β-Mannosidase Activity Fluorogenic Substrate

Distinct Enzyme Kinetics: KM of 4-MU-β-Man on Snail β-Mannosidase

The kinetic parameter KM provides a measure of enzyme-substrate affinity. For snail β-mannosidase, the KM value for 4-MU-β-Man was determined to be 0.05 mM . This specific quantitative data point is essential for designing assays under saturating substrate conditions and for comparing the kinetic behavior of β-mannosidases from different species or sources . While KM values for 4-MU-β-Man on other β-mannosidases vary (e.g., 0.036 mM for the wild-type enzyme from Saccharolobus solfataricus [1]), the snail enzyme data provides a benchmark for a eukaryotic enzyme source.

Enzyme Kinetics β-Mannosidase KM Value

Critical Enzyme Specificity: 4-MU-β-Man vs. 4-MU-α-Man for Differential Diagnosis

The anomeric configuration of the glycosidic bond is the primary determinant of enzyme specificity. 4-Methylumbelliferyl beta-D-mannopyranoside (4-MU-β-Man) is exclusively hydrolyzed by β-mannosidases (EC 3.2.1.25) . Its α-anomer, 4-methylumbelliferyl α-D-mannopyranoside (4-MU-α-Man), is hydrolyzed by α-mannosidases (EC 3.2.1.24) with a reported KM of 0.83 µM for the enzyme from Candida albicans [1]. This absolute specificity means that 4-MU-β-Man and 4-MU-α-Man cannot be substituted for one another. They are used as distinct diagnostic tools for different lysosomal storage disorders: β-mannosidosis and α-mannosidosis, respectively [2].

Enzyme Specificity α-Mannosidase β-Mannosidase Lysosomal Storage Disease

Validated Storage and Stability: -20°C vs. 2-8°C Requirements

Proper storage is essential to maintain substrate integrity and ensure reproducible assay results. The standard and recommended storage temperature for 4-MU-β-Man is -20°C . This contrasts with some other 4-MU-glycoside substrates, such as 4-Methylumbelliferyl β-D-glucopyranoside, which may be stored at 2-8°C [1]. Storing 4-MU-β-Man at a higher temperature (e.g., 2-8°C) may lead to degradation, particularly as the compound is noted to be hygroscopic , potentially increasing background fluorescence and reducing assay sensitivity.

Compound Stability Storage Conditions Procurement

Primary Applications of 4-Methylumbelliferyl beta-D-mannopyranoside in Research and Diagnostics


Diagnostic Screening for β-Mannosidosis

4-MU-β-Man is a key reagent for the biochemical diagnosis of β-mannosidosis, a rare lysosomal storage disorder. Its use in fluorometric assays on plasma or tissue samples allows for the quantification of β-mannosidase activity, enabling the identification of affected individuals and carriers. The superior sensitivity of this fluorogenic substrate over chromogenic alternatives is critical for reliable detection in heterozygote screening programs, where enzyme activity is only moderately reduced [1].

Characterization of β-Mannosidase Enzymes

Researchers studying β-mannosidases from various sources (e.g., bacterial, archaeal, fungal, or animal tissues) use 4-MU-β-Man as a standard substrate to determine key kinetic parameters such as KM and Vmax. The availability of published KM values, such as 0.05 mM for snail β-mannosidase and 0.036 mM for the wild-type S. solfataricus enzyme [2], provides crucial benchmarks for comparing enzyme efficiency and validating experimental setups.

High-Throughput Screening (HTS) for Enzyme Inhibitors

The fluorogenic nature of 4-MU-β-Man makes it ideally suited for high-throughput screening assays aimed at discovering novel inhibitors of β-mannosidase. The assay generates a strong, quantifiable fluorescent signal upon hydrolysis, which can be easily automated and read in microplate formats. This allows for the rapid screening of large chemical libraries to identify compounds that may have therapeutic potential or serve as chemical biology tools.

Lectinology: Concanavalin A Binding Studies

Beyond its role as an enzyme substrate, 4-MU-β-Man functions as a fluorescent ligand for the lectin Concanavalin A (ConA). It binds specifically to the carbohydrate-binding region of ConA, and this interaction can be monitored by changes in fluorescence . This application is valuable for studying protein-carbohydrate interactions, determining binding constants, and using 4-MU-β-Man as a reporter ligand in competition assays with other mannose-containing molecules .

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